molecular formula C12H19N B1524155 Methyl[2-methyl-1-(2-methylphenyl)propyl]amine CAS No. 1183571-66-5

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Cat. No. B1524155
CAS RN: 1183571-66-5
M. Wt: 177.29 g/mol
InChI Key: LBDFWZDQEYNLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 . The IUPAC name for this compound is N,2-dimethyl-1-(2-methylphenyl)-1-propanamine .


Molecular Structure Analysis

The molecular structure of “Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” consists of a propyl chain with a methyl group and an amine group attached to the second carbon atom. Additionally, a methylphenyl group is attached to the first carbon atom .


Physical And Chemical Properties Analysis

“Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” is a liquid at room temperature . It has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .

Scientific Research Applications

Analytical Methods for Biogenic Amines in Foods

Biogenic amines (BAs) are important indicators of food quality, with significant implications for food safety and hygiene. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, as part of the broader category of biogenic amines, has been analyzed to assess food spoilage and toxicity levels. The analytical methods for quantification of BAs, including high-performance liquid chromatography (HPLC), have been developed for their determination in various food matrices. This research highlights the critical role of analytical chemistry in ensuring food safety by identifying and quantifying biogenic amines, including methyl[2-methyl-1-(2-methylphenyl)propyl]amine, to prevent food poisoning episodes and ensure consumer safety (Önal, 2007).

Production and Breakdown of Branched Chain Aldehydes

Research on the production and degradation of branched aldehydes from amino acids, including studies on methyl[2-methyl-1-(2-methylphenyl)propyl]amine, provides insights into the formation of flavor compounds in foods. The metabolic pathways involved in the generation of these compounds are essential for controlling the levels of desirable or undesirable flavors in both fermented and non-fermented food products. This research is crucial for food science, aiming to enhance food quality and consumer acceptance by manipulating the formation of flavor compounds through the control of amino acid degradation pathways (Smit, Engels, & Smit, 2009).

Environmental and Biochemical Implications

Studies on the environmental fate and toxicity of chemical degradation products, including those related to methyl[2-methyl-1-(2-methylphenyl)propyl]amine, provide critical insights into environmental health. This research assesses the persistence and toxicological impact of degradation products from various sources, including industrial processes and environmental exposure. Understanding the degradation pathways and the toxicological profiles of these compounds is essential for assessing environmental risks and developing strategies for pollution control and mitigation (Munro et al., 1999).

Mechanism of Action

Safety and Hazards

This compound is associated with several hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding exposure, wearing protective gloves, and following good industrial hygiene practice .

properties

IUPAC Name

N,2-dimethyl-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDFWZDQEYNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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